N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: is a complex organic compound that features a combination of aromatic, furan, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base.
Hydrazide Formation: The furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Triazole Introduction: The hydrazide is further reacted with 3-nitro-1H-1,2,4-triazole in the presence of a suitable catalyst to introduce the triazole moiety.
Final Condensation: The final step involves the condensation of the intermediate with propanal under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE: can be compared with similar compounds such as:
- N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- N-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-3-(3-nitro-1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c17-12-3-1-2-11(8-12)14-5-4-13(27-14)9-19-20-15(24)6-7-22-10-18-16(21-22)23(25)26/h1-5,8-10H,6-7H2,(H,20,24)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJCQYDFFLFRO-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)CCN3C=NC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)CCN3C=NC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.